molecular formula C22H14N2O7 B11149768 7-(2,4-dinitrophenoxy)-8-methyl-4-phenyl-2H-chromen-2-one

7-(2,4-dinitrophenoxy)-8-methyl-4-phenyl-2H-chromen-2-one

Cat. No.: B11149768
M. Wt: 418.4 g/mol
InChI Key: YEAWOYCVFMIFME-UHFFFAOYSA-N
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Description

7-(2,4-Dinitrophenoxy)-8-methyl-4-phenyl-2H-chromen-2-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chromen-2-one core substituted with a 2,4-dinitrophenoxy group and a phenyl group, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-dinitrophenoxy)-8-methyl-4-phenyl-2H-chromen-2-one typically involves the reaction of 2,4-dinitrophenol with appropriate chromen-2-one derivatives under controlled conditions. One common method includes the reaction of 2,4-dinitrochlorobenzene with an alkali metal alcoholate in a non-polar, inert solvent at temperatures ranging from -25°C to 50°C . This method ensures the formation of the desired ether linkage without significant by-products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of phase-transfer catalysts can also enhance the efficiency of the reaction by facilitating the transfer of reactants between different phases.

Chemical Reactions Analysis

Types of Reactions

7-(2,4-Dinitrophenoxy)-8-methyl-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

    Substitution: The phenoxy group can be substituted with other nucleophiles in the presence of suitable catalysts.

    Hydrolysis: The ether linkage can be cleaved under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as thiols or amines can be used with phase-transfer catalysts.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Reduction: Formation of 7-(2,4-diaminophenoxy)-8-methyl-4-phenyl-2H-chromen-2-one.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 2,4-dinitrophenol and the corresponding chromen-2-one derivative.

Scientific Research Applications

7-(2,4-Dinitrophenoxy)-8-methyl-4-phenyl-2H-chromen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(2,4-dinitrophenoxy)-8-methyl-4-phenyl-2H-chromen-2-one involves its interaction with sulfur-containing molecules. The compound undergoes thiolysis by hydrogen sulfide, leading to an increase in fluorescence intensity . This property makes it a valuable tool for detecting and quantifying hydrogen sulfide in various biological and environmental samples.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dinitrophenoxy)-2-(4-(diphenylamino)phenyl)-4H-chromen-4-one
  • 3-(2,4-Dinitrophenoxy)-2-(pyren-1-yl)-4H-chromen-4-one

Uniqueness

7-(2,4-Dinitrophenoxy)-8-methyl-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct fluorescence properties and reactivity. Compared to similar compounds, it offers higher selectivity and sensitivity towards hydrogen sulfide, making it a superior choice for applications in fluorescence-based detection systems .

Properties

Molecular Formula

C22H14N2O7

Molecular Weight

418.4 g/mol

IUPAC Name

7-(2,4-dinitrophenoxy)-8-methyl-4-phenylchromen-2-one

InChI

InChI=1S/C22H14N2O7/c1-13-19(30-20-9-7-15(23(26)27)11-18(20)24(28)29)10-8-16-17(12-21(25)31-22(13)16)14-5-3-2-4-6-14/h2-12H,1H3

InChI Key

YEAWOYCVFMIFME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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